molecular formula C17H18N6O3 B2869613 (E)-1-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 887200-64-8

(E)-1-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2869613
CAS No.: 887200-64-8
M. Wt: 354.37
InChI Key: GUFAVYPUSLSHHT-VCHYOVAHSA-N
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Description

(E)-1-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a sophisticated purine-dione derivative designed for advanced pharmaceutical and biochemical research. This compound features a strategic molecular hybrid, integrating a 1H-purine-2,6-dione core—a scaffold structurally related to well-known bioactive molecules like theophylline —with an (E)-configured 4-hydroxybenzylidene hydrazine moiety. This specific structural combination is engineered to probe complex biological pathways, particularly as a potential inhibitor or modulator of enzyme activity. The molecule is hypothesized to function by targeting purine-binding sites on enzymes, such as kinase ATP pockets or adenosine receptors, with the hydrazine linker offering a potential chelating group or a point of interaction with catalytic residues. Researchers can leverage this compound in studies aimed at cancer research, inflammation, and neurodegenerative diseases, where purine signaling plays a critical role. Its high level of purity and defined stereochemistry ensures reliability in assay development, high-throughput screening, and structure-activity relationship (SAR) campaigns to develop novel therapeutic agents. This product is provided For Research Use Only and is not approved for human or veterinary diagnosis, therapeutic applications, or personal use.

Properties

IUPAC Name

8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c1-4-9-23-15(25)13-14(22(3)17(23)26)19-16(21(13)2)20-18-10-11-5-7-12(24)8-6-11/h4-8,10,24H,1,9H2,2-3H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFAVYPUSLSHHT-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1NN=CC3=CC=C(C=C3)O)N(C(=O)N(C2=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)O)N(C(=O)N(C2=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives, such as 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione.

    Allylation: The first step involves the allylation of the purine derivative using allyl bromide in the presence of a base like potassium carbonate.

    Hydrazinylation: The allylated product is then reacted with hydrazine hydrate to introduce the hydrazinyl group.

    Condensation: The final step involves the condensation of the hydrazinylated purine with 4-hydroxybenzaldehyde under acidic conditions to form the desired compound.

Industrial Production Methods

While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzylidene moiety can be oxidized to form quinone derivatives.

    Reduction: The hydrazinyl group can be reduced to form corresponding amines.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted purine derivatives.

Scientific Research Applications

(E)-1-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex synthetic organic compound belonging to the purine family. It features a purine base modified with an allyl group and a hydrazine derivative, further substituted with a 4-hydroxybenzylidene moiety. The compound's unique structure suggests potential biological activity, making it a subject of interest in pharmacological research.

Potential Applications

The biological activity of this compound lies in its specific combination of a purine structure with an allyl and hydrazinyl substitution pattern. This configuration may enhance its interaction with biological targets compared to other similar compounds that lack such a diverse functional profile.

  • Antioxidant Properties: The presence of hydroxyl groups in the compound's structure indicates potential antioxidant activity. This can be attributed to the ability of hydroxyl groups to scavenge free radicals, protecting cells from oxidative stress.
  • Enzyme and Receptor Interactions: The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The hydroxybenzylidene moiety can form hydrogen bonds with active sites, while the hydrazinyl group can participate in covalent bonding. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Mechanism of Action

The mechanism of action of (E)-1-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxybenzylidene moiety can form hydrogen bonds with active sites, while the hydrazinyl group can participate in covalent bonding. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

  • Polarity : The target compound’s 4-hydroxy group confers higher aqueous solubility compared to halogenated (Br, Cl) or alkoxy (OEt) analogs.
  • Steric Effects : The 1-allyl group in the target compound may impose different steric constraints compared to ethyl or octyl chains in analogs.
  • Electronic Effects : Electron-withdrawing groups (e.g., Br, Cl) on benzylidene moieties could modulate electron density in the hydrazine linker, affecting reactivity .

Computational Similarity Analysis

Structural similarity between the target compound and analogs can be quantified using methods such as:

  • Tanimoto Coefficient : Compares binary fingerprints (e.g., presence/absence of functional groups). The target compound shares higher similarity with 4-hydroxy/ethoxy analogs than halogenated derivatives due to the -OH/-OEt groups .
  • Graph-Based Comparison : Directly evaluates structural overlap. For example, the 4-chloro analog () shares 85% subgraph similarity with the target compound, while the 2-hydroxyphenyl analog () shows only 65% due to positional isomerism .

Biological Activity

(E)-1-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its complex structure suggests potential for various biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, including antioxidant, anticancer, and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a purine base with an allyl group and a hydrazine derivative substituted with a 4-hydroxybenzylidene moiety. The molecular formula is C17H18N6O3C_{17}H_{18}N_{6}O_{3} with a molecular weight of approximately 354.4 g/mol.

Structural Characteristics

PropertyValue
Molecular FormulaC17H18N6O3
Molecular Weight354.4 g/mol
CAS Number887200-64-8

Antioxidant Properties

The presence of hydroxyl groups in the compound's structure is indicative of potential antioxidant activity . This activity can be attributed to the ability of hydroxyl groups to scavenge free radicals, thereby protecting cells from oxidative stress. Studies suggest that similar compounds have demonstrated significant antioxidant effects in vitro.

Anticancer Activity

Research indicates that this compound may possess anticancer properties . Similar derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.

A study conducted on structurally related compounds revealed that they could inhibit tumor growth in animal models, suggesting that this compound could have similar effects.

Antimicrobial Effects

The structural features of this compound also suggest potential antimicrobial activity against various pathogens. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Research Findings and Case Studies

A review of literature reveals several studies focusing on the biological activities of related compounds:

  • Antioxidant Activity Study : A study evaluated the antioxidant capacity using DPPH and ABTS assays, showing that compounds with similar structural motifs exhibited significant radical scavenging activity.
  • Anticancer Mechanism Investigation : Research published in the Journal of Medicinal Chemistry reported that derivatives with hydrazine moieties could induce apoptosis in human cancer cell lines via activation of caspase pathways.
  • Antimicrobial Testing : A recent study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
8-HydroxyquinolineHydroxy group on quinolineAntimicrobial, Anticancer
5-FluorouracilFluorinated pyrimidineAnticancer
CurcuminDiarylheptanoidAntioxidant, Anti-inflammatory

The unique combination of functional groups in this compound may enhance its interaction with biological targets compared to other compounds lacking such diversity.

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